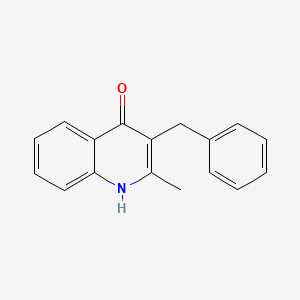

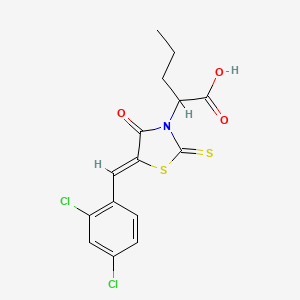

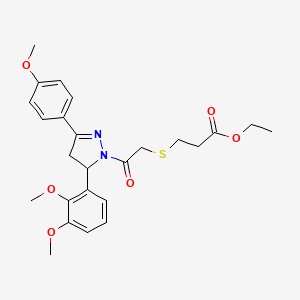

![molecular formula C12H20Cl2N4O B2375983 (5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride CAS No. 1001269-85-7](/img/structure/B2375983.png)

(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride” is a chemical compound with the CAS number 1001269-85-7 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular formula of this compound is C12H20Cl2N4O . Its average mass is 307.219 Da and its monoisotopic mass is 306.101410 Da .Scientific Research Applications

- The compound’s structure suggests potential antifungal properties. Researchers have synthesized related cinnoline derivatives, such as 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which exhibit antifungal effects . Further studies could explore its mechanism of action against fungal pathogens.

- Cinnoline derivatives, including this compound, have been investigated for their antitumor activity. Understanding their impact on cancer cell lines and potential molecular targets is crucial. Researchers have evaluated similar compounds for their antitumor effects .

- The cinnoline scaffold has demonstrated antibacterial activity . Researchers could explore the compound’s effectiveness against specific bacterial strains.

- Although not directly studied for this compound, cinnolines have been associated with anti-inflammatory properties . Investigating its impact on inflammatory pathways could be worthwhile.

- Some cinnoline derivatives find use as agrochemicals . Researchers might explore whether this compound has any pesticidal or plant growth-regulating properties.

- Given the compound’s structural features, it could be interesting to investigate its effects on neuronal health. Neuroprotective assays and studies on neuroinflammation could be relevant .

- While not directly studied for this compound, related pyrimidine derivatives have been evaluated as potential acetylcholinesterase inhibitors (AChEIs) for Alzheimer’s disease . Investigating its AChE inhibitory activity could be valuable.

Antifungal Activity

Antitumor Potential

Antibacterial Properties

Anti-Inflammatory Effects

Agrochemical Applications

Neuroprotective Potential

Cholinesterase Inhibition

Safety and Hazards

Mechanism of Action

Target of Action

The compound, also known as (5R,7R)-5-methyl-4-(piperazin-1-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-7-ol dihydrochloride, is a derivative of pyrimidinylpiperazine . Pyrimidinylpiperazine is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . Therefore, it is likely that this compound may also interact with these receptors.

Mode of Action

As an antagonist of the α2-adrenergic receptor, the compound would bind to this receptor and block its activation, preventing the typical physiological responses triggered by the receptor’s natural ligands . As a partial agonist of the 5-HT1A receptor, the compound would bind to this receptor and partially activate it, leading to a response that is less than the maximum response triggered by full agonists .

Biochemical Pathways

The α2-adrenergic receptor and the 5-HT1A receptor are involved in various biochemical pathways. The α2-adrenergic receptor plays a role in the regulation of neurotransmitter release, while the 5-HT1A receptor is involved in the serotonergic system, which regulates mood, appetite, and sleep .

Pharmacokinetics

Based on its structural similarity to pyrimidinylpiperazine, it is likely to have similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific cells and tissues where the α2-adrenergic and 5-HT1A receptors are expressed. For example, in neurons, blocking the α2-adrenergic receptor could lead to increased release of neurotransmitters, while partially activating the 5-HT1A receptor could modulate neuronal activity .

properties

IUPAC Name |

(5R,7R)-5-methyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O.2ClH/c1-8-6-9(17)11-10(8)12(15-7-14-11)16-4-2-13-3-5-16;;/h7-9,13,17H,2-6H2,1H3;2*1H/t8-,9-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTWWXCCGPEYAT-UONRGADFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C1C(=NC=N2)N3CCNCC3)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCNCC3)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

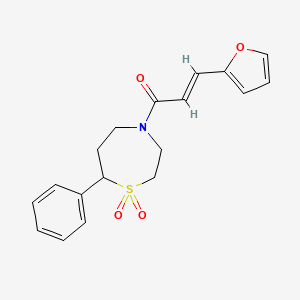

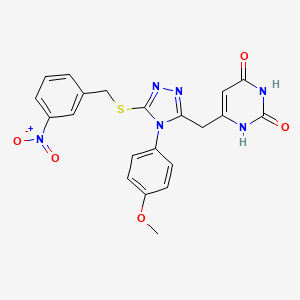

![Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2375903.png)

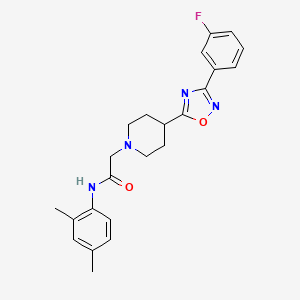

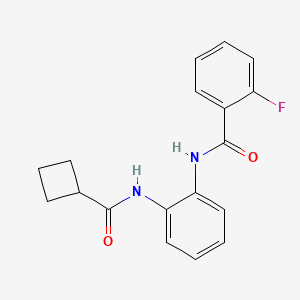

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2375908.png)

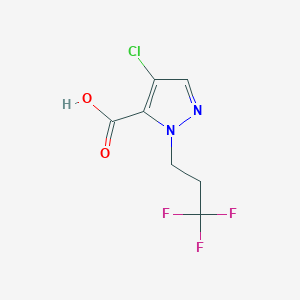

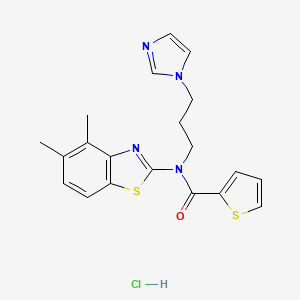

![N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2375910.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2375918.png)